3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.: 1803583-06-3
VCID: VC3036508
InChI: InChI=1S/C7H12N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h5H,2-3,8H2,1H3,(H2,9,10,11)
SMILES: CC1=C2CC(CNC2=NN1)N
Molecular Formula: C7H12N4
Molecular Weight: 152.2 g/mol

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine

CAS No.: 1803583-06-3

Cat. No.: VC3036508

Molecular Formula: C7H12N4

Molecular Weight: 152.2 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine - 1803583-06-3

Specification

CAS No. 1803583-06-3
Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
IUPAC Name 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-5-amine
Standard InChI InChI=1S/C7H12N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h5H,2-3,8H2,1H3,(H2,9,10,11)
Standard InChI Key WZJUHVWPZFJERI-UHFFFAOYSA-N
SMILES CC1=C2CC(CNC2=NN1)N
Canonical SMILES CC1=C2CC(CNC2=NN1)N

Introduction

Structural Characteristics and Identification

Chemical Structure and Nomenclature

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine features a bicyclic framework with a methyl substituent at position 3 and an amino group at position 5. The compound represents a partially hydrogenated derivative of the pyrazolo[3,4-b]pyridine core structure, with hydrogen atoms at positions 4, 5, 6, and 7 of the pyridine ring, as well as at position 1 of the pyrazole ring. This partially saturated structure differentiates it from fully aromatic analogues and influences its chemical reactivity and conformational flexibility. The nomenclature follows standard IUPAC conventions for fused heterocyclic systems, with numbering beginning at the nitrogen atom of the pyrazole ring .

Molecular Identification Parameters

The compound is characterized by specific molecular identifiers that facilitate its recognition and analysis in chemical databases and literature:

Table 1: Molecular Identification Parameters of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine

ParameterValue
Parent CID (PubChem)136224678
Derived Salt CID165943605 (dihydrochloride)
Molecular FormulaC₇H₁₂N₄
SMILES NotationCC1=C2CC(CNC2=NN1)N
InChIInChI=1S/C7H12N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h5H,2-3,8H2,1H3,(H2,9,10,11)
InChIKeyCJSDTCPQCAVFRG-UHFFFAOYSA-N (for dihydrochloride salt)

These identifiers provide unique descriptors that help differentiate this compound from structural isomers and related derivatives within chemical databases .

Physicochemical Properties

Fundamental Physical Properties

The physical properties of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine are crucial for understanding its behavior in various chemical environments and biological systems:

Table 2: Physical Properties of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine

PropertyValueNotes
Molecular Weight152.20 g/molFree base form
Salt Form Weight225.12 g/molDihydrochloride salt
Physical StateSolidAt standard conditions
Hydrogen Bond Donors3Free base form
Hydrogen Bond Acceptors3Nitrogen atoms serve as acceptors
Rotatable Bond Count0Contributes to conformational rigidity
Exact Mass152.1062 DaFree base form

The relatively low molecular weight and presence of both hydrogen bond donors and acceptors suggest potential for water solubility and interaction with biological macromolecules. The absence of rotatable bonds indicates conformational rigidity, which may influence binding specificity in potential biological applications .

Chemical Reactivity Profile

The chemical reactivity of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine is influenced by several functional groups:

  • The primary amine at position 5 serves as a nucleophilic center capable of participating in various reactions including acylation, alkylation, and condensation with carbonyl compounds.

  • The partially saturated pyridine ring provides potential sites for oxidation, with the possibility of achieving aromatization under appropriate conditions.

  • The pyrazole moiety features two nitrogen atoms with different electronic properties - one pyrrole-like and one pyridine-like - creating distinct reactivity patterns.

  • The methyl group at position 3 can potentially undergo functionalization through radical or oxidative processes.

These reactivity characteristics make the compound versatile for chemical transformations and derivatization, potentially expanding its application scope in pharmaceutical and materials science .

Synthetic Approaches

General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine, typically involves several strategic approaches:

  • Cyclization of appropriate aminopyrazoles with carbonyl compounds to construct the pyridine ring.

  • Transformation of pyrano[2,3-c]pyrazoles through ring-opening and recyclization sequences.

  • Functionalization of preformed pyrazolo[3,4-b]pyridine scaffolds through selective substitution reactions.

Recent research has reported innovative synthetic pathways for related structures. For instance, a straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been developed. This approach employs amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst, providing good yields through a sequential opening/closing cascade reaction .

RouteKey IntermediateConditionsAdvantages
A3-Amino-5-methyl-1H-pyrazoleCyclization with 3-aminopropanal derivativeDirect approach, potentially high regioselectivity
BPyrazolo[3,4-b]pyridine-5-carboxylateReduction, followed by Hofmann rearrangementVersatile approach with multiple functionalization options
C1,4-dihydropyrano[2,3-c]pyrazoleAC-SO₃H-catalyzed transformationModern approach with potential for high yields

These synthetic pathways represent possible routes based on established chemistry for related compounds, though specific optimized procedures would require experimental validation .

Related Structural Classes and Comparative Analysis

Relationship to Other Pyrazolo[3,4-b]pyridines

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine belongs to a broader family of pyrazolo[3,4-b]pyridines that have attracted significant research interest. The structural core of pyrazolo[3,4-b]pyridine appears in numerous bioactive compounds and pharmaceutical agents. Notable related structures include:

  • Fully aromatic pyrazolo[3,4-b]pyridines, which differ from the target compound by having an unsaturated pyridine ring.

  • Pyrazolo[3,4-b]pyridine-5-carboxylates, which feature a carboxylate group instead of an amine at position 5.

  • 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which have been evaluated as potent and selective inhibitors of A₁ adenosine receptors .

The presence of the 5-amino group in 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine distinguishes it from many other derivatives and potentially confers unique hydrogen bonding capabilities and reactivity patterns.

Structural Comparison with Related Compounds

To better understand the structural features of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine, a comparison with related compounds is valuable:

Table 4: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesMolecular FormulaNotable Features
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amineReference compoundC₇H₁₂N₄5-amino group, partially saturated pyridine ring
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridineLacks 5-amino groupC₇H₁₁N₃Partially saturated pyridine ring without amino substitution
3-Amino-5-methyl-1H-pyrazoleLacks fused pyridine ringC₄H₇N₃Simpler precursor structure, potential synthetic intermediate
Pyrazolo[3,4-b]pyridine-5-carboxylate derivativesCarboxylate instead of amine at position 5VariesDifferent hydrogen bonding pattern, potential for ester formation

This comparison highlights the unique combination of structural features in 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine that distinguishes it from related heterocycles .

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